JNK-IN-20

Description

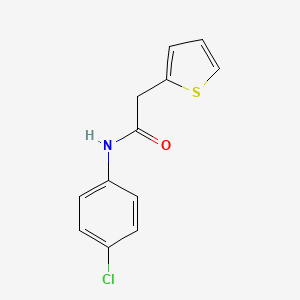

The exact mass of the compound N-(4-chlorophenyl)-2-(2-thienyl)acetamide is 251.0171628 g/mol and the complexity rating of the compound is 241. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNOS/c13-9-3-5-10(6-4-9)14-12(15)8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNUOYHNEAWBGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JNK-IN-20: A Technical Guide to a Novel Thiophene Sulfonamide Inhibitor of c-Jun N-Terminal Kinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and biological activity of JNK-IN-20, a potent and selective inhibitor of c-Jun N-terminal kinase (JNK). This compound, also identified as compound 5 in its seminal publication, belongs to a novel class of (benzoylaminomethyl)thiophene sulfonamide inhibitors. This document details its synthesis, mechanism of action, and key experimental data, offering a comprehensive resource for researchers in the fields of kinase inhibition and drug discovery.

Discovery and Rationale

This compound was developed as part of a focused effort to identify novel, potent, and selective inhibitors of the JNK family of stress-activated protein kinases. The JNK signaling pathway is a critical regulator of cellular processes such as apoptosis and inflammation, making it a key therapeutic target for a range of pathologies including neurodegenerative diseases, inflammatory disorders, and cancer.[1][2] The discovery process began with the screening of a compound library, which identified a 2-(benzoylaminomethyl)thiophene sulfonamide (compound I) as a promising selective JNK inhibitor.[1][2] Structure-activity relationship (SAR) studies on this initial hit revealed that the benzoylaminomethyl and thiophene sulfonamide moieties were crucial for its inhibitory activity.[1] Further optimization of a related compound by introducing a chlorine atom at the 4-position of the phenyl ring led to the synthesis of this compound (compound 5).

Chemical Structure and Synthesis

This compound is chemically designated as N-(4-chlorophenyl)-2-(thiophen-2-yl)acetamide.

Synthesis of this compound:

The synthesis of this compound is achieved through a straightforward acylation reaction. The key starting materials are 4-chloroaniline and 2-thiopheneacetyl chloride. The reaction involves the nucleophilic attack of the amino group of 4-chloroaniline on the carbonyl carbon of 2-thiopheneacetyl chloride, leading to the formation of an amide bond and the final product, this compound.

Biological Activity and Quantitative Data

The inhibitory activity of this compound was evaluated against the three JNK isoforms (JNK1, JNK2, and JNK3) using a robust in vitro kinase assay. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency against each isoform.

| Compound | JNK1 IC50 (µM) | JNK2 IC50 (µM) | JNK3 IC50 (µM) |

| This compound | 0.29 | 0.25 | 0.16 |

Experimental Protocols

JNK Kinase Inhibition Assay

The in vitro inhibitory activity of this compound was determined using a radioactive filter binding assay. This assay measures the incorporation of radiolabeled phosphate from [γ-33P]ATP into a specific substrate by the kinase.

Materials:

-

Recombinant human JNK1, JNK2, and JNK3 enzymes

-

GST-c-Jun (1-79) as substrate

-

[γ-33P]ATP

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

96-well filter plates (e.g., Millipore Multiscreen)

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing the respective JNK enzyme, GST-c-Jun substrate, and kinase buffer in each well of a 96-well plate.

-

Add varying concentrations of this compound or DMSO (as a control) to the wells.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a 96-well filter plate and wash extensively to remove unincorporated [γ-33P]ATP.

-

Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control and determine the IC50 value by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

To visualize the key processes involved in the discovery and evaluation of this compound, the following diagrams are provided in the DOT language for Graphviz.

JNK Signaling Pathway

Caption: Simplified JNK signaling cascade and the inhibitory action of this compound.

This compound Discovery Workflow

Caption: Workflow illustrating the discovery process of this compound.

JNK Kinase Assay Workflow

Caption: Step-by-step workflow for the JNK kinase inhibition assay.

References

JNK-IN-8: A Technical Guide to a Covalent JNK Inhibitor

Note: This document provides technical information on the c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-8. Initial searches for "JNK-IN-20" did not yield a specific molecule, suggesting a possible misnomer. The following information pertains to the well-characterized and potent irreversible inhibitor, JNK-IN-8.

Core Target and Mechanism of Action

JNK-IN-8 is a potent and selective, irreversible inhibitor of the c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases belonging to the mitogen-activated protein kinase (MAPK) group.[1][2] It effectively targets the three main JNK isoforms: JNK1, JNK2, and JNK3.[1][2]

The primary mechanism of action for JNK-IN-8 is the formation of a covalent bond with a conserved cysteine residue located within the ATP-binding site of the JNK enzymes.[3] Specifically, it targets Cys116 in JNK1 and JNK2, and Cys154 in JNK3. This irreversible binding leads to a conformational change in the activation loop of the kinase, which in turn blocks the binding of substrates and inhibits the kinase's activity.

Quantitative Data

The inhibitory activity of JNK-IN-8 has been quantified through various biochemical and cellular assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.

| Biochemical Activity (IC50) | |

| Target | IC50 (nM) |

| JNK1 | 4.67 |

| JNK2 | 18.7 |

| JNK3 | 0.98 |

| Cellular Activity (EC50) | |

| Assay | Cell Line |

| c-Jun Phosphorylation | HeLa |

| c-Jun Phosphorylation | A375 |

Signaling Pathways

JNK-IN-8 has been shown to modulate several key signaling pathways implicated in cancer and inflammation. Its primary effect is on the JNK signaling cascade, but it also influences other interconnected pathways.

JNK Signaling Pathway

JNK-IN-8 directly inhibits JNK, preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun. This inhibition blocks the downstream effects of JNK activation, which include the regulation of gene expression involved in apoptosis, inflammation, and cell proliferation.

Crosstalk with other Pathways

JNK-IN-8 has also been demonstrated to affect other signaling cascades, including the PI3K/Akt, MAPK, and Wnt pathways, often in a context-dependent manner in cancer cells.

Experimental Protocols

The characterization of JNK-IN-8 involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro JNK Kinase Assay

This assay measures the direct inhibitory effect of JNK-IN-8 on the enzymatic activity of JNK.

-

Reagents:

-

Recombinant JNK enzyme (JNK1, JNK2, or JNK3)

-

JNK substrate (e.g., GST-c-Jun)

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

ATP (at a concentration near the Km for the specific JNK isoform)

-

JNK-IN-8 (at various concentrations)

-

[γ-³²P]ATP (for radiometric detection) or anti-phospho-c-Jun antibody (for non-radiometric detection)

-

-

Procedure:

-

Prepare a reaction mixture containing the JNK enzyme, substrate, and kinase assay buffer.

-

Add JNK-IN-8 or vehicle (DMSO) to the reaction mixture and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

-

Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if applicable).

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Analyze the results by autoradiography (for radiometric assay) or by Western blot using a phospho-specific antibody for the substrate.

-

Western Blot for c-Jun Phosphorylation

This cell-based assay determines the ability of JNK-IN-8 to inhibit JNK activity within a cellular context.

-

Reagents:

-

Cell line of interest (e.g., HeLa, A375)

-

Cell culture medium and supplements

-

JNK activator (e.g., anisomycin, UV radiation)

-

JNK-IN-8 (at various concentrations)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

-

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere.

-

Pre-treat cells with various concentrations of JNK-IN-8 or vehicle for a specified time (e.g., 1-2 hours).

-

Stimulate the JNK pathway with an appropriate activator.

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration using a BCA or Bradford assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

Cell Viability Assay (CellTiter-Glo®)

This assay measures the effect of JNK-IN-8 on cell viability by quantifying ATP levels.

-

Reagents:

-

Cell line of interest

-

Cell culture medium

-

JNK-IN-8 (at various concentrations)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

-

Procedure:

-

Seed cells in an opaque-walled 96-well plate.

-

Treat cells with a range of JNK-IN-8 concentrations for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Clonogenic Assay

This assay assesses the long-term effect of JNK-IN-8 on the ability of single cells to form colonies.

-

Reagents:

-

Cell line of interest

-

Cell culture medium

-

JNK-IN-8 (at various concentrations)

-

Crystal violet staining solution

-

-

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

-

Treat the cells with JNK-IN-8 for a defined period (e.g., 24 hours).

-

Remove the drug-containing medium and replace it with fresh medium.

-

Incubate the plates for 1-3 weeks, allowing colonies to form.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies (typically containing >50 cells).

-

Experimental Workflow Visualization

References

JNK-IN-20: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNK-IN-20, also identified as compound 5 in seminal research, is a member of the (benzoylaminomethyl)thiophene sulfonamide class of inhibitors targeting the c-Jun N-terminal kinases (JNKs). This technical guide provides a comprehensive overview of the biological activity of this compound, including its inhibitory potency, selectivity profile, and the methodologies used for its characterization. The information presented is collated from the foundational study by Rückle et al. (2004) and available chemical database information.

Introduction to JNK and this compound

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1] Activated by various stress stimuli, including inflammatory cytokines, ultraviolet radiation, and heat shock, the JNK signaling pathway plays a critical role in a wide array of cellular processes such as apoptosis, inflammation, cell proliferation, and differentiation.[2] The JNK family comprises three main isoforms: JNK1, JNK2, and JNK3, which share a high degree of homology but can have distinct and sometimes opposing biological functions.[1]

Given their central role in stress and inflammatory responses, JNKs have emerged as attractive therapeutic targets for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. This compound, chemically known as N-(4-chlorophenyl)-2-(thiophen-2-yl)acetamide, was developed as part of a series of potent and selective inhibitors of JNK.

Quantitative Biological Data

The inhibitory activity of this compound (compound 5) was evaluated against JNK1 and a panel of other protein kinases. The following table summarizes the available quantitative data from the primary literature.

| Target Kinase | IC50 (µM) |

| JNK1 | 2.2 |

| PKA | > 100 |

| PKCα | > 100 |

| ZAP-70 | > 100 |

| CSK | > 100 |

| CDK2/A | > 100 |

Table 1: In vitro inhibitory activity of this compound (compound 5) against JNK1 and other protein kinases.

Experimental Protocols

The following methodologies were employed in the characterization of this compound's biological activity.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against JNK1 and other kinases was determined using a radioactive filter binding assay.

-

Enzyme and Substrate: Recombinant human JNK1 was used as the enzyme source. The substrate for the kinase reaction was biotinylated-c-Jun (amino acids 1-79) fused to glutathione S-transferase (GST).

-

Reaction Conditions: The kinase reaction was carried out in a buffer containing 20 mM HEPES (pH 7.6), 20 mM MgCl₂, 20 mM β-glycerophosphate, 20 mM p-nitrophenyl phosphate, 2 mM dithiothreitol (DTT), and 0.2 mM sodium orthovanadate.

-

ATP and Inhibitor: The reaction was initiated by the addition of [γ-³³P]ATP. This compound was tested at various concentrations to determine its inhibitory potency.

-

Detection: Following incubation, the reaction mixture was transferred to a streptavidin-coated filter plate to capture the biotinylated substrate. The amount of incorporated radiolabeled phosphate was quantified using a scintillation counter.

-

IC50 Determination: The concentration of this compound that resulted in 50% inhibition of kinase activity (IC50) was calculated from dose-response curves.

Signaling Pathways and Experimental Workflows

JNK Signaling Pathway

The following diagram illustrates the canonical JNK signaling cascade, which is the primary target of this compound. Environmental stresses and inflammatory cytokines activate a cascade of upstream kinases (MAPKKKs and MAPKKs) that ultimately lead to the phosphorylation and activation of JNK. Activated JNK then phosphorylates a variety of downstream substrates, including the transcription factor c-Jun, to elicit a cellular response.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines the key steps in the in vitro kinase inhibition assay used to determine the potency of this compound.

References

JNK-IN-8: A Technical Guide to its Role in Signal Transduction

Introduction

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes, including stress responses, inflammation, apoptosis, and cell differentiation.[1][][3] As a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, the JNK pathway has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[4][5] This technical guide provides an in-depth overview of the JNK signaling pathway and the role of JNK-IN-8, a potent and irreversible inhibitor of JNK. While the specific compound "JNK-IN-20" was not identified in the available literature, JNK-IN-8 serves as a well-characterized example of a covalent JNK inhibitor, and its properties are detailed herein.

The JNK Signaling Cascade

The JNK signaling pathway is a multi-tiered kinase cascade that is activated by a variety of extracellular stimuli and cellular stress signals. The canonical pathway involves a three-tiered module of protein kinases: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK), which in this case is JNK.

Activation of JNK:

-

Stimuli: The pathway is initiated by diverse signals, including pro-inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stresses (e.g., UV irradiation, osmotic shock, heat shock), and growth factors.

-

MAP3K Activation: These stimuli lead to the activation of a variety of MAP3Ks, such as ASK1, TAK1, and MLKs.

-

MAP2K Phosphorylation: The activated MAP3Ks then phosphorylate and activate the dual-specificity kinases MKK4 and MKK7.

-

JNK Phosphorylation: MKK4 and MKK7, in turn, dually phosphorylate JNK on specific threonine and tyrosine residues (Thr-Pro-Tyr motif) within its activation loop, leading to its full activation.

Downstream Effects of JNK Activation:

Once activated, JNK translocates to the nucleus or acts on cytoplasmic and mitochondrial targets to phosphorylate a wide array of substrates. These substrates include transcription factors, such as c-Jun, ATF2, and p53, which regulate the expression of genes involved in various cellular responses. JNK also modulates the activity of mitochondrial proteins like the Bcl-2 family members, thereby influencing apoptosis.

JNK-IN-8: A Covalent Inhibitor of JNK

JNK-IN-8 is a potent, selective, and irreversible inhibitor of the JNK family of kinases. Its mechanism of action and inhibitory activity have been well-documented, making it a valuable tool for studying JNK signaling and a lead compound for drug development.

Mechanism of Action

JNK-IN-8 functions as a covalent inhibitor, forming a permanent bond with a specific cysteine residue (Cys116 in JNK2) located in the ATP-binding pocket of the JNK enzymes. This covalent modification irreversibly inactivates the kinase, preventing it from binding ATP and phosphorylating its downstream substrates.

Quantitative Data for JNK-IN-8

The inhibitory potency and cellular efficacy of JNK-IN-8 have been quantified in various assays.

| Parameter | JNK1 | JNK2 | JNK3 | Cell Line | Reference |

| IC50 (in vitro) | 4.7 nM | 18.7 nM | 1 nM | - | |

| EC50 (c-Jun phosphorylation) | - | - | - | HeLa: 486 nM | |

| EC50 (c-Jun phosphorylation) | - | - | - | A375: 338 nM |

Table 1: Inhibitory Activity of JNK-IN-8. IC50 values represent the concentration of the inhibitor required to reduce the in vitro activity of the purified enzyme by 50%. EC50 values represent the effective concentration of the inhibitor required to reduce the phosphorylation of the JNK substrate c-Jun by 50% in cellular assays.

Experimental Protocols

The study of JNK signaling and the effects of inhibitors like JNK-IN-8 involves a variety of experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified JNK.

Protocol:

-

Reagents:

-

Recombinant human JNK1, JNK2, or JNK3 enzyme.

-

GST-c-Jun (a common JNK substrate).

-

Kinase buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT).

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for detection with phospho-specific antibodies).

-

JNK-IN-8 or other inhibitors at various concentrations.

-

-

Procedure: a. Pre-incubate the JNK enzyme with the inhibitor (e.g., JNK-IN-8) in the kinase buffer for a specified time (e.g., 30 minutes at room temperature) to allow for covalent bond formation. b. Initiate the kinase reaction by adding the substrate (GST-c-Jun) and ATP. c. Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes). d. Stop the reaction by adding SDS-PAGE loading buffer. e. Separate the proteins by SDS-PAGE. f. Detect the phosphorylated substrate. If using radiolabeled ATP, expose the gel to a phosphor screen. If using unlabeled ATP, perform a Western blot using an antibody specific for phosphorylated c-Jun.

-

Data Analysis:

-

Quantify the band intensity of the phosphorylated substrate.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Cellular Assay for JNK Activity (Western Blotting)

This method assesses the ability of an inhibitor to block JNK signaling within a cellular context by measuring the phosphorylation of a downstream target.

Protocol:

-

Cell Culture and Treatment: a. Culture cells (e.g., HeLa or A375) to a suitable confluency. b. Pre-treat the cells with various concentrations of JNK-IN-8 for a specific duration (e.g., 1-2 hours). c. Stimulate the JNK pathway by adding a known activator, such as anisomycin or TNF-α, for a defined time (e.g., 30 minutes).

-

Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Western Blotting: a. Determine the protein concentration of the lysates. b. Separate equal amounts of protein from each sample by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST). e. Incubate the membrane with a primary antibody against phosphorylated c-Jun (or another JNK substrate). f. Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP). g. Detect the signal using an enhanced chemiluminescence (ECL) substrate. h. Re-probe the membrane with an antibody against total c-Jun or a loading control (e.g., actin or GAPDH) to normalize the data.

-

Data Analysis:

-

Quantify the band intensities for phosphorylated and total protein.

-

Calculate the ratio of phosphorylated to total protein for each condition.

-

Plot the normalized phosphorylation levels against the inhibitor concentration to determine the EC50 value.

-

Visualizations

JNK Signaling Pathway

Caption: The JNK signaling cascade and the point of inhibition by JNK-IN-8.

Experimental Workflow: Cellular Assay for JNK Inhibition

Caption: Workflow for assessing the cellular activity of a JNK inhibitor.

Logical Relationship: Mechanism of JNK-IN-8 Action

Caption: Covalent inhibition of JNK by JNK-IN-8.

References

- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 3. biocompare.com [biocompare.com]

- 4. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

JNK-IN-20 and Apoptosis Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a wide array of cellular processes, including inflammation, proliferation, and apoptosis.[1][2] As a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, the JNK pathway is activated in response to various stress stimuli, such as inflammatory cytokines, ultraviolet radiation, and heat shock.[1][] The dysregulation of JNK signaling is implicated in numerous pathologies, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of JNK-IN-20, a JNK inhibitor, and its role in the regulation of apoptosis.

This compound, also identified as JNK Inhibitor IX and TCS JNK 5a, is a selective inhibitor of JNK isoforms.[4] This document will detail its mechanism of action, summarize available quantitative data, provide comprehensive experimental protocols for its study, and illustrate key signaling pathways and workflows using Graphviz diagrams.

This compound: Mechanism of Action and Specificity

This compound functions as an ATP-competitive inhibitor, targeting the ATP-binding pocket of JNKs. Its inhibitory activity is most potent against JNK2 and JNK3, with significantly less activity towards JNK1 and a panel of other kinases, highlighting its selectivity.

Quantitative Data for this compound (TCS JNK 5a)

| Target | pIC50 | IC50 (nM) | Selectivity Profile | Reference |

| JNK3 | 6.7 | ~20 | Highly selective for JNK2/3 over JNK1 and other kinases. | |

| JNK2 | 6.5 | ~32 | Inactive (pIC50 < 5.0) against a panel of over 30 other kinases including Alk5, c-Fms, CDK-2, EGFR, ErbB2, GSK3β, PLK1, Src, Tie-2, and VegFr2. | |

| JNK1 | <5.0 | >10,000 | ||

| p38α | <4.8 | >15,800 |

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency.

The Role of JNK in Apoptosis Regulation

The JNK signaling pathway is a critical regulator of both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptosis pathways. Its role, however, can be context-dependent, acting as either a pro-apoptotic or anti-apoptotic signal.

Pro-Apoptotic Functions of JNK:

-

Mitochondrial Pathway: Activated JNK can translocate to the mitochondria and phosphorylate members of the Bcl-2 family. It can inactivate anti-apoptotic proteins like Bcl-2 and Bcl-xL, and activate pro-apoptotic proteins such as Bim and Bmf, leading to the release of cytochrome c and subsequent caspase activation.

-

Transcriptional Regulation: JNK can phosphorylate and activate transcription factors such as c-Jun and p53. This leads to the upregulation of pro-apoptotic genes, including Fas ligand (FasL) and Bax.

-

Caspase Activation: JNK signaling can lead to the activation of initiator caspases like caspase-8 and caspase-9, which in turn activate executioner caspases such as caspase-3.

Anti-Apoptotic Functions of JNK:

In certain cellular contexts, transient JNK activation has been associated with cell survival pathways.

JNK Signaling Pathway in Apoptosis

Caption: JNK signaling pathway in apoptosis and the inhibitory action of this compound.

Experimental Protocols

In Vitro Kinase Assay

This assay is used to determine the inhibitory activity of this compound against JNK isoforms.

Materials:

-

Recombinant human JNK1, JNK2, and JNK3 enzymes

-

This compound (dissolved in DMSO)

-

ATP

-

Substrate (e.g., GST-c-Jun)

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the JNK enzyme, the substrate, and the this compound dilution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kit instructions.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Western Blot Analysis of Apoptotic Markers

This protocol is used to assess the effect of this compound on the expression and phosphorylation status of key apoptotic proteins.

Materials:

-

Cell line of interest (e.g., HeLa, Jurkat)

-

This compound

-

Apoptosis-inducing agent (e.g., Anisomycin, UV radiation)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-cleaved-caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Pre-treat cells with various concentrations of this compound for a specified time.

-

Induce apoptosis using an appropriate stimulus.

-

Lyse the cells and determine the protein concentration.

-

Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of cells undergoing apoptosis.

Materials:

-

Cells treated with this compound and an apoptosis inducer

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Harvest the treated cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Experimental Workflow for Evaluating this compound

Caption: A typical experimental workflow for characterizing the effects of this compound on apoptosis.

Discussion and Conclusion

This compound (TCS JNK 5a) is a selective inhibitor of JNK2 and JNK3. While the JNK pathway is a well-established regulator of apoptosis, the direct pro-apoptotic effects of this compound may be cell-type and stimulus-dependent. Studies using the related compound JNK inhibitor IX have shown a significant reduction in caspase-3 activity, suggesting an anti-apoptotic effect in some contexts. Conversely, in certain cancer cell lines, JNK inhibitor IX induced only a slight increase in apoptosis, indicating that its primary anti-cancer mechanism might be independent of apoptosis induction.

This technical guide provides a framework for researchers to investigate the nuanced role of this compound in apoptosis. The provided protocols for in vitro kinase assays, western blotting, and flow cytometry will enable a thorough characterization of its effects. The signaling pathway and workflow diagrams offer a visual representation of the complex processes involved. Further research is warranted to fully elucidate the therapeutic potential of this compound in diseases where JNK signaling is dysregulated.

References

JNK-IN-8: A Prototypical Covalent Inhibitor

An In-depth Technical Guide to Covalent JNK Inhibitors in Inflammation Research: Featuring JNK-IN-8

Introduction

The c-Jun N-terminal kinases (JNKs), a family of mitogen-activated protein kinases (MAPKs), are critical mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, growth factors, and environmental stressors.[1][2] The JNK signaling pathway is intricately involved in regulating cell proliferation, differentiation, apoptosis, and, notably, inflammation.[3][4] Dysregulation of this pathway is associated with a wide range of inflammatory conditions, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis, making it a compelling target for therapeutic intervention.[5]

JNK inhibitors block the activity of these kinases, interrupting the signaling cascade that leads to the expression of genes associated with inflammatory responses. Among the various types of inhibitors, covalent inhibitors offer a unique mechanism of action, forming a permanent bond with the target enzyme, which can lead to prolonged and potent inhibition.

This guide focuses on the application of covalent JNK inhibitors in inflammation research, with a specific emphasis on JNK-IN-8 , a well-characterized irreversible inhibitor. While the query specified JNK-IN-20, publicly available data on this specific compound is scarce. JNK-IN-8, however, serves as an excellent and extensively documented exemplar of this class of inhibitors, providing valuable insights into their mechanism and utility.

JNK-IN-8 is a potent and selective irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).

Mechanism of Action: JNK-IN-8 functions by forming a covalent bond with a conserved cysteine residue located within the ATP-binding site of the JNK proteins. This irreversible binding permanently inactivates the enzyme, preventing it from phosphorylating its downstream substrates, such as the transcription factor c-Jun. This mode of action provides a durable inhibitory effect that can be highly effective in suppressing inflammatory signaling pathways.

Signaling Pathway Overview

Inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α, trigger a cascade of intracellular signaling events that lead to the activation of the JNK pathway. This typically involves a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and finally JNK itself. Once activated, JNK phosphorylates transcription factors, primarily c-Jun (a component of the AP-1 complex), leading to the expression of pro-inflammatory genes.

Figure 1: JNK Signaling Pathway in Inflammation and Inhibition by JNK-IN-8.

Quantitative Data Summary

The efficacy of JNK-IN-8 has been quantified in various biochemical and cellular assays.

| Assay Type | Target | Inhibitor | IC₅₀ / Effect | Reference |

| Biochemical Kinase Assay | JNK1 | JNK-IN-8 | IC₅₀: 8.9 nM | |

| JNK2 | JNK-IN-8 | IC₅₀: 3.8 nM | ||

| JNK3 | JNK-IN-8 | IC₅₀: 1.7 nM | ||

| Cellular Assay (c-Jun Phosphorylation) | JNK in 293T cells | JNK-IN-8 | IC₅₀: ~100-200 nM | |

| Cellular Assay (Cytokine Production) | TNF-α, IL-1β, IL-6 in LPS-stimulated macrophages | JNK-IN-8 | Significant reduction in cytokine levels | |

| In Vivo Model (LPS-induced ALI) | Lung Injury | JNK-IN-8 | Attenuated MPO activity, lung wet/dry ratio, and improved survival | |

| Inflammatory Infiltration | JNK-IN-8 | Decreased neutrophils and macrophages in BALF |

Application in Inflammation Research: JNK-IN-8 as a Model

JNK-IN-8 is a valuable tool for dissecting the role of JNK signaling in inflammatory processes both in vitro and in vivo.

In Vitro Studies: Macrophage Activation

In vitro experiments have demonstrated that JNK-IN-8 effectively suppresses the production of key pro-inflammatory cytokines in macrophages stimulated with LPS. Treatment with JNK-IN-8 leads to a significant reduction in the secretion of TNF-α, IL-1β, and IL-6. This is achieved through the inhibition of the JNK/NF-κB signaling pathway, highlighting the central role of JNK in mediating the inflammatory response of these immune cells.

In Vivo Studies: Acute Lung Injury (ALI) Model

In a mouse model of LPS-induced acute lung injury, a severe inflammatory condition, JNK-IN-8 demonstrated significant therapeutic effects. Administration of the inhibitor resulted in:

-

Reduced lung edema (measured by lung wet/dry ratio).

-

Decreased inflammatory cell infiltration (neutrophils and macrophages) into the bronchoalveolar lavage fluid (BALF).

-

Lowered levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the BALF.

-

Attenuated oxidative stress.

-

Improved overall survival rate in mice subjected to a lethal dose of LPS.

These findings underscore the potential of covalent JNK inhibition as a strategy for mitigating severe inflammatory responses in vivo.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments involving JNK inhibitors.

Protocol 1: In Vitro JNK Kinase Activity Assay

This protocol is for measuring the direct inhibitory effect of a compound on JNK activity.

Objective: To determine the IC₅₀ of JNK-IN-8 against a specific JNK isoform.

Materials:

-

Recombinant human JNK protein

-

JNK substrate (e.g., recombinant c-Jun or ATF2)

-

Kinase assay buffer

-

ATP (with ³²P-ATP for radioactive detection or unlabeled for antibody-based detection)

-

JNK-IN-8 (or other inhibitors) at various concentrations

-

Phospho-c-Jun or Phospho-ATF2 specific antibody

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Prepare a reaction mixture containing the JNK enzyme, kinase buffer, and the specific JNK substrate in a microcentrifuge tube or 96-well plate.

-

Add varying concentrations of JNK-IN-8 to the reaction mixtures and incubate for a predetermined time (e.g., 30 minutes at 30°C) to allow for covalent bond formation.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 20-30 minutes at 30°C.

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a phospho-specific antibody against the substrate (e.g., anti-phospho-c-Jun).

-

Detect the signal using an appropriate secondary antibody and chemiluminescence.

-

Quantify band intensity and calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: Cellular Assay for Cytokine Production in Macrophages

Objective: To evaluate the effect of JNK-IN-8 on LPS-induced pro-inflammatory cytokine production in RAW264.7 macrophage cells.

Materials:

-

RAW264.7 cells

-

DMEM media with 10% FBS

-

Lipopolysaccharide (LPS)

-

JNK-IN-8

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

96-well cell culture plates

Procedure:

-

Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of JNK-IN-8 (or vehicle control) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 6 hours for TNF-α, 24 hours for IL-6 and IL-1β).

-

After incubation, collect the cell culture supernatants.

-

Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Analyze the data to determine the dose-dependent effect of JNK-IN-8 on cytokine production.

Figure 2: Workflow for an in vivo study of JNK-IN-8 in an LPS-induced ALI mouse model.

Conclusion

Covalent JNK inhibitors, exemplified by JNK-IN-8, are powerful chemical probes for investigating the role of the JNK signaling pathway in inflammation. Their irreversible mechanism of action provides sustained and potent inhibition, making them suitable for both in vitro and in vivo studies. The data clearly demonstrate that inhibition of JNK can significantly ameliorate inflammatory responses by reducing cytokine production, limiting immune cell infiltration, and protecting against tissue damage in preclinical models. For researchers and drug development professionals, these compounds not only serve as critical tools for elucidating the complex biology of inflammation but also represent a promising foundation for the development of novel anti-inflammatory therapeutics.

References

JNK-IN-20 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-20, and its effects on cancer cell lines. Due to the limited availability of public data specifically for this compound, this guide leverages extensive data from its close structural analog, JNK-IN-8, to provide insights into its mechanism of action, efficacy, and relevant experimental protocols. JNK-IN-8 is also an irreversible inhibitor of all three JNK isoforms and is widely used in preclinical cancer research.[1][2][3]

Introduction to JNK Signaling in Cancer

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that play a pivotal role in regulating cellular responses to a variety of stress signals, including inflammatory cytokines, ultraviolet radiation, and oxidative stress.[4][5] The JNK signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Dysregulation of this pathway has been implicated in a multitude of pathologies, including cancer.

The role of JNK signaling in cancer is complex and context-dependent. While sustained JNK activation is often associated with apoptosis and tumor suppression, transient activation can promote cell survival, proliferation, and metastasis. This dual functionality makes JNK an attractive, albeit challenging, therapeutic target.

This compound and its Analog JNK-IN-8

This compound is a potent and selective covalent inhibitor of JNK. Due to the structural similarities and shared irreversible mechanism of action with the well-characterized inhibitor JNK-IN-8, the data presented in this guide for JNK-IN-8 is expected to be highly representative of the activity of this compound. JNK-IN-8 irreversibly binds to a conserved cysteine residue in the ATP-binding site of JNK1, JNK2, and JNK3, leading to sustained inhibition of their kinase activity.

Quantitative Data on JNK-IN-8 in Cancer Cell Lines

The following tables summarize the inhibitory activity of JNK-IN-8 across various biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity of JNK-IN-8

| Target | IC50 (nM) | Assay Type | Reference |

| JNK1 | 4.7 | Biochemical Assay | |

| JNK2 | 18.7 | Biochemical Assay | |

| JNK3 | 1.0 | Biochemical Assay |

Table 2: Cellular Activity of JNK-IN-8 in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (nM) | Assay Type | Reference |

| HeLa | Cervical Cancer | 486 | c-Jun Phosphorylation | |

| A375 | Melanoma | 338 | c-Jun Phosphorylation |

Table 3: Effect of JNK-IN-8 on Cell Viability in Triple-Negative Breast Cancer (TNBC) Cell Lines

| Cell Line | Effect | Assay Type | Reference |

| MDA-MB-231 | Concentration-dependent decrease in cell viability | CellTiter-Glo | |

| HCC1806 | Concentration-dependent decrease in cell viability | CellTiter-Glo | |

| TNBC Patient-Derived Organoids | Concentration-dependent decrease in cell viability | CellTiter-Glo 3D |

Signaling Pathways and Experimental Workflows

JNK Signaling Pathway

The JNK signaling cascade is a three-tiered kinase module. It is initiated by various stress stimuli that activate MAP3Ks, which in turn phosphorylate and activate the MAP2Ks, MKK4 and MKK7. These dual-specificity kinases then phosphorylate and activate JNKs on threonine and tyrosine residues. Activated JNKs phosphorylate a range of downstream substrates, including the transcription factor c-Jun, to elicit cellular responses.

Caption: A simplified diagram of the JNK signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

A typical workflow to assess the efficacy of a JNK inhibitor like this compound in cancer cell lines involves a series of in vitro assays to determine its biochemical potency, cellular activity, and effects on cell viability and apoptosis.

Caption: A generalized workflow for the in vitro evaluation of JNK inhibitors in cancer research.

Logical Relationship: JNK Inhibition and Apoptosis

Inhibition of the JNK pathway by this compound can lead to cancer cell apoptosis, particularly in cells where JNK signaling promotes survival. By blocking the phosphorylation of downstream targets, this compound can disrupt pro-survival signals and sensitize cells to apoptotic stimuli.

Caption: Logical flow from JNK inhibition by this compound to the induction of apoptosis in cancer cells.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from studies evaluating the effect of JNK-IN-8 on the viability of triple-negative breast cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

96-well opaque-walled plates

-

This compound/JNK-IN-8

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for 72 hours.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

Western Blot for Phospho-JNK and Phospho-c-Jun

This protocol is a generalized procedure based on common practices for analyzing the JNK pathway.

Materials:

-

Cancer cell lines

-

This compound/JNK-IN-8

-

JNK pathway activator (e.g., anisomycin, UV radiation)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK, anti-phospho-c-Jun (Ser63/Ser73), anti-total c-Jun, and a loading control (e.g., anti-β-actin).

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to the desired confluency.

-

Pre-treat cells with this compound for a specified time and concentration.

-

Stimulate the JNK pathway if necessary (e.g., with 25 µg/mL Anisomycin for 30 minutes).

-

Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

In Vitro JNK Kinase Assay

This protocol outlines a method to directly measure the enzymatic activity of JNK and its inhibition by this compound.

Materials:

-

Recombinant JNK enzyme (JNK1, JNK2, or JNK3)

-

JNK substrate (e.g., recombinant c-Jun or ATF2)

-

This compound/JNK-IN-8

-

Kinase assay buffer

-

ATP (can be radiolabeled [γ-³²P]ATP or unlabeled)

-

Method for detecting substrate phosphorylation (e.g., phospho-specific antibody for western blot/ELISA, or scintillation counting for radiolabeled ATP)

Procedure:

-

Kinase Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the recombinant JNK enzyme, JNK substrate, and kinase assay buffer.

-

Inhibitor Addition: Add various concentrations of this compound to the reaction mixture. Include a vehicle control.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Terminate Reaction: Stop the reaction, for example, by adding SDS-PAGE loading buffer for western blot analysis or an appropriate stop solution for other detection methods.

-

Detection of Phosphorylation:

-

Western Blot/ELISA: Analyze the phosphorylation of the substrate using a phospho-specific antibody.

-

Radiolabeling: If using [γ-³²P]ATP, separate the substrate from the reaction mixture (e.g., by SDS-PAGE and transfer to a membrane) and quantify the incorporated radioactivity.

-

-

Data Analysis: Determine the IC50 value of this compound by plotting the percentage of JNK activity inhibition against the inhibitor concentration.

Conclusion

This compound, represented here by its close analog JNK-IN-8, is a potent and selective tool for probing the function of JNK signaling in cancer. The data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of targeting the JNK pathway in various cancer contexts. Further studies are warranted to establish a comprehensive profile of this compound across a wider range of cancer cell lines and in in vivo models.

References

- 1. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

JNK-IN-8 as a Chemical Probe for JNK: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes, including stress responses, inflammation, apoptosis, and cell proliferation.[1][2][3] As members of the mitogen-activated protein kinase (MAPK) family, JNKs are activated by a diverse array of stimuli, such as inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic stress. The JNK signaling pathway is a well-established therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

The study of JNK signaling and the development of JNK-targeted therapies rely on the availability of potent and selective chemical probes. This technical guide provides a comprehensive overview of JNK-IN-8, a highly potent and selective covalent inhibitor of JNKs. While the initial inquiry mentioned JNK-IN-20, the vast majority of scientific literature and characterization data points to JNK-IN-8 as the preeminent chemical probe in this class. Therefore, this guide will focus on JNK-IN-8, also known as JNK Inhibitor XVI.

The JNK Signaling Pathway: A Core Stress Response Cascade

The JNK signaling pathway is a multi-tiered kinase cascade. It is initiated by a variety of stress signals that activate upstream MAP kinase kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAP kinase kinases (MAP2Ks), MKK4 and MKK7. These dual-specificity kinases then phosphorylate JNKs on conserved threonine and tyrosine residues within their activation loop, leading to their activation. Activated JNKs subsequently phosphorylate a host of downstream substrates, including the transcription factor c-Jun, which modulates gene expression to orchestrate the cellular response to stress.

Caption: The JNK signaling pathway and the inhibitory action of JNK-IN-8.

JNK-IN-8: A Potent and Selective Covalent Inhibitor

JNK-IN-8 is an irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[2] Its discovery stemmed from a broad-based kinase selectivity profiling of a library of acrylamide-based kinase inhibitors.[4]

Chemical Properties of JNK-IN-8

| Property | Value |

| Chemical Name | 3-[[4-(Dimethylamino)-1-oxo-2-buten-1-yl]amino]-N-[3-methyl-4-[[4-(3-pyridinyl)-2-pyrimidinyl]amino] phenyl]-benzamide |

| Molecular Formula | C29H29N7O2 |

| Molecular Weight | 507.6 g/mol |

| CAS Number | 1410880-22-6 |

Mechanism of Action

JNK-IN-8 functions as a covalent inhibitor by forming an irreversible bond with a conserved cysteine residue located in the ATP-binding site of the JNK enzymes. This covalent modification is achieved through a Michael addition reaction between the acrylamide "warhead" of JNK-IN-8 and the thiol group of the cysteine residue. This irreversible binding locks the kinase in an inactive conformation, thereby preventing the binding of ATP and subsequent phosphorylation of downstream substrates.

Quantitative Data

The potency and selectivity of JNK-IN-8 have been extensively characterized through various biochemical and cellular assays.

Table 1: Biochemical Potency of JNK-IN-8 against JNK Isoforms

| Target | IC50 (nM) | Reference(s) |

| JNK1 | 4.67 | |

| JNK2 | 18.7 | |

| JNK3 | 0.98 |

Table 2: Cellular Potency of JNK-IN-8

| Cell Line | EC50 (nM) for c-Jun Phosphorylation Inhibition | Reference(s) |

| HeLa | 486 | |

| A375 | 338 |

Table 3: Selectivity Profile of JNK-IN-8

| Kinase Panel | Selectivity Highlights | Known Off-Targets (with significant inhibition) | Reference(s) |

| KinomeScan (400+ kinases) | Highly selective for JNK isoforms. | MNK2, Fms | |

| KiNativ (cellular profiling in A375 cells) | JNKs identified as the most potent and common targets. | IRAK1, PIK3C3, PIP5K3, PIP4K2C (for the related compound JNK-IN-7, with JNK-IN-8 showing improved selectivity) |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of JNK-IN-8.

In Vitro JNK Kinase Inhibition Assay (IC50 Determination)

This protocol describes a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of JNK-IN-8.

1. Reagents and Materials:

-

Recombinant human JNK1, JNK2, or JNK3 enzyme

-

JNK substrate (e.g., GST-c-Jun peptide)

-

ATP (Adenosine triphosphate)

-

JNK-IN-8 (dissolved in DMSO)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or [γ-³²P]ATP for radiometric assay)

-

Microplate reader (luminescence or scintillation counter)

2. Procedure:

-

Prepare serial dilutions of JNK-IN-8 in DMSO and then in kinase assay buffer.

-

In a microplate, add the JNK enzyme and the JNK substrate to each well.

-

Add the diluted JNK-IN-8 or DMSO (vehicle control) to the respective wells.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, follow the manufacturer's protocol to measure luminescence, which is proportional to ADP production (and thus kinase activity).

-

Plot the percentage of kinase inhibition against the logarithm of the JNK-IN-8 concentration and fit the data to a dose-response curve to calculate the IC50 value.

Caption: Workflow for in vitro JNK kinase inhibition assay.

Cellular Assay for Inhibition of c-Jun Phosphorylation (Western Blot)

This protocol outlines a method to assess the ability of JNK-IN-8 to inhibit JNK signaling in a cellular context.

1. Reagents and Materials:

-

Cultured cells (e.g., HeLa or A375)

-

Cell culture medium and supplements

-

JNK activator (e.g., anisomycin or UV radiation)

-

JNK-IN-8 (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total-c-Jun, anti-JNK, anti-GAPDH (loading control)

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate

2. Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of JNK-IN-8 or DMSO for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a JNK activator for a defined period (e.g., 30 minutes with anisomycin).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-c-Jun, total c-Jun, and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated c-Jun to total c-Jun and calculate the EC50 value.

References

Methodological & Application

Application Notes and Protocols for JNK-IN-8: A Potent Covalent JNK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical regulators of cellular responses to stress stimuli, such as inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1] The JNK signaling pathway is implicated in a variety of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][2] Dysregulation of JNK signaling has been associated with various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This has made JNKs attractive targets for therapeutic intervention.

This document provides detailed application notes and protocols for the in vitro assessment of JNK-IN-8, a potent and selective irreversible inhibitor of JNK isoforms.[3][4] It is important to note that the compound "JNK-IN-20" specified in the topic is not readily found in the scientific literature. It is presumed to be a typographical error, and this document will focus on the well-characterized JNK inhibitor, JNK-IN-8 . JNK-IN-8 functions by covalently targeting a conserved cysteine residue within the ATP-binding site of JNK1, JNK2, and JNK3.

Data Presentation

Biochemical Potency of JNK-IN-8

The inhibitory activity of JNK-IN-8 against the three JNK isoforms was determined using biochemical kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate high potency against all three JNK isoforms.

| Target | IC50 (nM) | Assay Type |

| JNK1 | 4.7 | Biochemical |

| JNK2 | 18.7 | Biochemical |

| JNK3 | 1.0 | Biochemical |

Cellular Activity of JNK-IN-8

The cellular efficacy of JNK-IN-8 was assessed by measuring the inhibition of c-Jun phosphorylation, a direct downstream substrate of JNK. The half-maximal effective concentration (EC50) values were determined in different cell lines.

| Cell Line | EC50 (nM) | Assay |

| HeLa | 486 | c-Jun Phosphorylation |

| A375 | 338 | c-Jun Phosphorylation |

Kinase Selectivity Profile

JNK-IN-8 exhibits exceptional selectivity for JNK kinases. Profiling against a large panel of kinases has demonstrated minimal off-target activity, making it a suitable tool for specifically interrogating JNK-dependent biological processes. JNK-IN-8 shows over 10-fold selectivity against other kinases like MNK2 and Fms, with no significant inhibition of c-Kit, Met, and PDGFRβ in the A375 cell line.

Signaling Pathway and Experimental Workflow

JNK Signaling Pathway

The JNK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK MAP kinase. Stress signals activate a MAP3K, which in turn phosphorylates and activates a MAP2K (MKK4 or MKK7). The activated MAP2K then dually phosphorylates JNK on specific threonine and tyrosine residues, leading to its activation. Activated JNK can then phosphorylate various downstream substrates, including the transcription factor c-Jun, to regulate gene expression and elicit a cellular response.

A simplified diagram of the JNK signaling pathway and the inhibitory action of JNK-IN-8.

Experimental Workflow for In Vitro Kinase Assay

The following diagram outlines a general workflow for determining the in vitro potency of a kinase inhibitor like JNK-IN-8.

A generalized workflow for determining the IC50 of a kinase inhibitor.

Experimental Protocols

In Vitro Biochemical Kinase Assay for JNK-IN-8 Potency (IC50 Determination)

This protocol describes a general method to determine the IC50 value of JNK-IN-8 against a specific JNK isoform. This is a representative protocol and may require optimization based on the specific recombinant kinase, substrate, and detection method used.

Materials:

-

Recombinant human JNK1, JNK2, or JNK3 enzyme

-

Kinase substrate (e.g., GST-c-Jun (1-79))

-

JNK-IN-8

-

ATP (Adenosine 5'-triphosphate)

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, or anti-phospho-c-Jun antibody for ELISA/Western blot)

-

DMSO (Dimethyl sulfoxide)

-

Microplates (e.g., 96-well or 384-well)

-

Plate reader capable of detecting luminescence, fluorescence, or absorbance

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of JNK-IN-8 in 100% DMSO.

-

Perform serial dilutions of the JNK-IN-8 stock solution in kinase reaction buffer to create a range of concentrations for testing. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

-

Kinase Reaction Setup:

-

Add the serially diluted JNK-IN-8 or vehicle control (DMSO) to the wells of a microplate.

-

Add the recombinant JNK enzyme to each well.

-

Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for the covalent binding of JNK-IN-8 to the kinase.

-

-

Initiation of Kinase Reaction:

-

Prepare a solution of the kinase substrate and ATP in the kinase reaction buffer. The ATP concentration should ideally be at or near the Km for the specific JNK isoform.

-

Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

-

-

Incubation:

-

Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.

-

-

Detection:

-

Stop the kinase reaction according to the manufacturer's instructions for the chosen detection method.

-

Add the detection reagent to each well. For example, if using the ADP-Glo™ assay, add the ADP-Glo™ reagent to convert ADP to ATP, followed by the Kinase Detection Reagent to measure the newly synthesized ATP via a luciferase reaction.

-

Incubate as required for signal development.

-

-

Data Acquisition and Analysis:

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Subtract the background signal (wells with no enzyme).

-

Calculate the percentage of kinase inhibition for each JNK-IN-8 concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the JNK-IN-8 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cell-Based Assay for Inhibition of c-Jun Phosphorylation

This protocol outlines a method to assess the cellular activity of JNK-IN-8 by measuring the inhibition of endogenous c-Jun phosphorylation.

Materials:

-

Cell line (e.g., HeLa or A375)

-

JNK-IN-8

-

JNK pathway activator (e.g., anisomycin, UV radiation, or TNF-α)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73) and anti-total-c-Jun

-

Secondary antibody (HRP-conjugated)

-

Western blot reagents and equipment

-

Cell viability assay kit (e.g., CellTiter-Glo®)

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of JNK-IN-8 or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

-

-

JNK Pathway Stimulation:

-

Stimulate the JNK pathway by treating the cells with an activator for a predetermined time (e.g., 30 minutes with anisomycin). Include an unstimulated control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Western Blot Analysis:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane and probe with primary antibodies against phospho-c-Jun and total c-Jun.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-c-Jun and total c-Jun.

-

Normalize the phospho-c-Jun signal to the total c-Jun signal.

-

Calculate the percentage of inhibition of c-Jun phosphorylation for each JNK-IN-8 concentration relative to the stimulated vehicle control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the JNK-IN-8 concentration and fitting to a dose-response curve.

-

-

Cell Viability Assay (Optional but Recommended):

-

In a parallel experiment, treat cells with the same concentrations of JNK-IN-8 to assess its effect on cell viability and rule out cytotoxicity-related effects on protein phosphorylation. Perform a cell viability assay according to the manufacturer's protocol.

-

References

Application Notes and Protocols for the Cell-Based Use of JNK-IN-8, a Covalent JNK Inhibitor

Introduction

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to a variety of stress stimuli, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1] The JNK signaling pathway is implicated in a wide array of cellular processes such as gene expression, cell proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of the JNK pathway has been linked to various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[3]

JNK-IN-8 is a covalent inhibitor that irreversibly binds to a conserved cysteine residue within the ATP-binding site of JNK1, JNK2, and JNK3. This mode of action provides high potency and prolonged target engagement. These application notes provide an overview of the JNK signaling pathway and detailed protocols for utilizing JNK-IN-8 in common cell-based assays to probe JNK function.

JNK Signaling Pathway

The JNK signaling cascade is a three-tiered kinase module. It is typically initiated by stress signals that activate MAP kinase kinase kinases (MAP3Ks). These, in turn, phosphorylate and activate MAP kinase kinases (MAP2Ks), specifically MKK4 and MKK7. Activated MKK4 and MKK7 then dually phosphorylate JNK on threonine and tyrosine residues within the T-P-Y motif of its activation loop, leading to JNK activation.[1] Activated JNK can then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, including c-Jun, ATF2, and Elk1, or act on cytoplasmic and mitochondrial substrates to mediate cellular responses.

Data Presentation: Potency of JNK-IN-8 and Related Compounds

The following table summarizes the inhibitory potency of JNK-IN-8 and related compounds from the same chemical series. It is important to note that biochemical IC50 values, which measure the inhibition of the purified enzyme, are often more potent than cellular IC50 values, which reflect the compound's ability to cross the cell membrane and engage its target in the complex intracellular environment.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| JNK-IN-8 | JNK1 | Biochemical | 4.7 | N/A |

| JNK2 | Biochemical | 18.7 | N/A | |

| JNK3 | Biochemical | 1.0 | N/A | |

| JNK-IN-11 | JNK | Cellular (c-Jun Phosphorylation) | 100-300 |

Note: Specific cellular IC50 values for JNK-IN-8 were not detailed in the reviewed literature, but related compounds in the same series show cellular potency in the hundreds of nanomolar range. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.

Experimental Protocols

Cellular Assay for JNK Activity: Inhibition of c-Jun Phosphorylation

This protocol describes a method to assess the cellular potency of JNK-IN-8 by measuring the inhibition of phosphorylation of its direct downstream substrate, c-Jun, at Serine 73.

Materials:

-

Cells of interest (e.g., HeLa, HEK293T)

-

Complete cell culture medium

-

JNK-IN-8 (resuspended in DMSO)

-

JNK activator (e.g., Anisomycin, Sorbitol, UV-C light source)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies: anti-phospho-c-Jun (Ser73), anti-total c-Jun, anti-JNK, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Inhibitor Pre-treatment: Prepare serial dilutions of JNK-IN-8 in complete culture medium. A typical starting range for a covalent inhibitor like JNK-IN-8 might be 10 nM to 10 µM. Aspirate the medium from the cells and add the medium containing the desired concentrations of JNK-IN-8. Include a DMSO vehicle control.

-

Incubation: Incubate the cells with the inhibitor for 1-2 hours to allow for cell penetration and covalent target engagement.

-

JNK Activation: Stimulate the JNK pathway by adding a known activator. For example, treat cells with 10 µg/mL anisomycin for 30 minutes or expose them to 100 J/m² of UV-C radiation followed by a 30-minute recovery incubation.

-

Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Lysate Preparation: Incubate the lysates on ice for 20 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with the anti-phospho-c-Jun (Ser73) primary antibody.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for total c-Jun, total JNK, and a loading control to ensure equal protein loading and to assess the specificity of the inhibition.

-

-